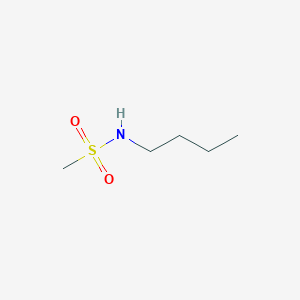

N-butylmethanesulfonamide

Description

BenchChem offers high-quality N-butylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H13NO2S |

|---|---|

Molecular Weight |

151.23 g/mol |

IUPAC Name |

N-butylmethanesulfonamide |

InChI |

InChI=1S/C5H13NO2S/c1-3-4-5-6-9(2,7)8/h6H,3-5H2,1-2H3 |

InChI Key |

XXXZQWGEVVOWFW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNS(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization and Applications of N-Butylmethanesulfonamide

This guide provides an in-depth technical analysis of N-butylmethanesulfonamide , a critical sulfonamide intermediate used in medicinal chemistry and organic synthesis.

Executive Summary

N-Butylmethanesulfonamide (CAS 35038-69-0) is a primary sulfonamide derivative serving as a versatile building block in the synthesis of pharmaceutical agents, particularly class III antiarrhythmics (e.g., Dofetilide analogs) and agrochemicals.[1] Unlike its aromatic counterpart (N-butylbenzenesulfonamide), which is a common plasticizer, the methanesulfonamide variant is characterized by its distinct reactivity profile, serving as a nucleophile in cross-coupling reactions and a bioisostere for carboxylic acids in drug design. This guide details its physicochemical properties, synthesis protocols, and spectroscopic signatures.

Chemical Identity & Structural Analysis

The molecule consists of a butyl chain attached to a methanesulfonamide core. The sulfonyl group (

| Property | Data |

| IUPAC Name | N-butylmethanesulfonamide |

| CAS Registry Number | 35038-69-0 |

| Common Synonyms | N-Mesylbutylamine; N-Butylmesylamide |

| Molecular Formula | |

| Molecular Weight | 151.23 g/mol |

| SMILES | CCCCNS(=O)(=O)C |

| InChI Key | KGQRTKYWLFVGTM-UHFFFAOYSA-N (Analogous base structure) |

Physicochemical Properties

The following data synthesizes experimental observations and calculated consensus values (ACD/Labs, EPISuite) for pure N-butylmethanesulfonamide.

Thermodynamic & Physical Constants

| Parameter | Value / Range | Notes |

| Physical State | Liquid / Low-melting Solid | Often appears as a colorless to pale yellow oil at RT; pure samples may crystallize (mp < 30°C). |

| Boiling Point | 280°C - 290°C (est.) | Decomposes before boiling at atm pressure; distillable under high vacuum (~120°C @ 0.5 mmHg). |

| Density | 1.08 ± 0.05 g/cm³ | Denser than water due to the sulfonyl group. |

| Refractive Index | Estimated based on molar refractivity of sulfonamides. |

Solution Chemistry & Lipophilicity

-

pKa (Acidity): 10.5 ± 0.5 . The sulfonyl group stabilizes the conjugate base (

), making it significantly more acidic than a standard amine (pKa ~35) but less acidic than a carboxylic acid. -

LogP (Lipophilicity): 0.65 - 0.85 . The butyl chain provides moderate lipophilicity, allowing membrane permeability while maintaining aqueous solubility at high pH.

-

Solubility Profile:

-

High: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.

-

Low/Moderate: Water (Sparingly soluble in neutral form; highly soluble as a salt at pH > 12).

-

Synthesis Protocol: Sulfonylation of Butylamine

The industrial and laboratory standard for synthesis involves the nucleophilic attack of n-butylamine on methanesulfonyl chloride (MsCl).

Reaction Mechanism & Workflow

The reaction proceeds via an

Figure 1: Step-by-step synthesis workflow for N-butylmethanesulfonamide.

Detailed Protocol

-

Setup: Charge a round-bottom flask with n-butylamine (10 mmol) and Triethylamine (12 mmol) in anhydrous Dichloromethane (DCM, 20 mL). Cool to 0°C under

. -

Addition: Add Methanesulfonyl chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic.

-

Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), Sat.

(to remove excess MsCl hydrolysis products), and Brine. -

Isolation: Dry over

, filter, and concentrate in vacuo to yield the crude oil. Purification via silica gel chromatography may be required if the oil is colored.

Spectroscopic Characterization

Identification of N-butylmethanesulfonamide relies on the distinct methyl singlet of the sulfonyl group and the propyl-like coupling of the butyl chain.

Nuclear Magnetic Resonance ( NMR, 400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 4.50 - 5.00 | Broad Singlet | 1H | N-H (Exchangeable) |

| 3.10 - 3.20 | Triplet ( | 2H | |

| 2.95 | Singlet | 3H | |

| 1.50 - 1.60 | Multiplet | 2H | |

| 1.35 - 1.45 | Multiplet | 2H | |

| 0.93 | Triplet ( | 3H |

Mass Spectrometry (ESI-MS)[2][3]

-

Positive Mode (

): m/z 152.1 -

Sodium Adduct (

): m/z 174.1 -

Fragmentation: Loss of the butyl chain often yields a fragment at m/z ~79 (

).

Applications in Drug Discovery

Pharmacophore Analog (Antiarrhythmics)

N-butylmethanesulfonamide serves as a simplified structural model for the methanesulfonanilide class of antiarrhythmic drugs, such as Dofetilide (Class III).

-

Mechanism: The sulfonamide group forms critical hydrogen bonds with the HERG

channel pore residues (e.g., Ser624, Tyr652). -

SAR Utility: Researchers use the N-butyl analog to study the electronic effects of alkyl vs. aryl substitution on the sulfonamide nitrogen without the complexity of the full drug scaffold.

Cross-Coupling Reagent

Recent methodologies utilize N-alkyl sulfonamides in transition-metal-catalyzed cross-couplings.

-

Ni-Catalyzed Alkylation: As demonstrated in recent literature (e.g., Caltech studies), N-butylmethanesulfonamide can undergo radical-based cross-coupling with alkyl halides, serving as a nitrogen source to build complex amines.

Figure 2: Solubility partitioning logic based on pH-dependent ionization.

Safety & Handling

-

Hazards: Irritant to eyes, skin, and respiratory system.[2]

-

Storage: Store in a cool, dry place under inert atmosphere (

). Hygroscopic tendencies may be observed in impure samples. -

Safety Data Sheet (SDS) Key: GHS07 (Exclamation Mark). Signal Word: Warning.

References

-

Royal Society of Chemistry (RSC). Supplementary Information: Synthesis of Sulfonamides and Characterization Data. Chemical Science, 2014. [Link]

-

Caltech Authors. Silicon–Carbon Bond Formation via Nickel-Catalyzed Cross-Coupling. Supporting Information, S-9. [Link]

-

PubChem. Compound Summary: Dofetilide (Class III Antiarrhythmic). National Library of Medicine.[1] [Link]

Sources

The Structural Elucidation of N-butylmethanesulfonamide: A Spectroscopic Guide

Abstract

This technical guide provides a comprehensive analysis of the spectral data for N-butylmethanesulfonamide (CH₃SO₂NH(CH₂)₃CH₃). In the dynamic landscape of pharmaceutical and chemical research, the unambiguous characterization of molecular structures is paramount. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this aliphatic sulfonamide. While experimentally-derived spectra for this specific compound are not widely available in public databases, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust, predictive analysis. Each section elucidates the theoretical basis for the expected spectral features, offering a field-proven methodology for the structural verification of N-butylmethanesulfonamide and related molecules.

Introduction to N-butylmethanesulfonamide

N-butylmethanesulfonamide is an organic compound belonging to the sulfonamide class, characterized by a methanesulfonyl group bonded to a butylamine. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The aliphatic nature of N-butylmethanesulfonamide distinguishes it from its more commonly studied aromatic counterparts, making a detailed understanding of its spectroscopic signature crucial for its identification and characterization in various chemical contexts, from synthesis reaction monitoring to metabolomic studies.

The structural integrity of any chemical entity used in research and development must be unequivocally established. Spectroscopic techniques such as NMR, IR, and MS are the pillars of modern structural elucidation. This guide provides a detailed roadmap for interpreting the spectral data of N-butylmethanesulfonamide, enabling researchers to confidently identify and characterize this molecule.

Synthesis of N-butylmethanesulfonamide

A fundamental understanding of a molecule's synthesis provides essential context for its characterization. A plausible and widely utilized method for the synthesis of N-alkylsulfonamides involves the reaction of a sulfonyl chloride with a primary amine. In the case of N-butylmethanesulfonamide, this would involve the reaction of methanesulfonyl chloride with n-butylamine.

General Reaction Scheme

Caption: Synthetic pathway for N-butylmethanesulfonamide.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-butylamine (2.0 equivalents) in a suitable aprotic solvent such as dichloromethane or diethyl ether. The use of excess n-butylamine serves as a base to neutralize the hydrochloric acid formed during the reaction.

-

Addition of Reagent: Cool the solution in an ice bath to 0-5 °C. Slowly add methanesulfonyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess n-butylamine), saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-butylmethanesulfonamide.

-

Purification: The crude product can be further purified by column chromatography or distillation under reduced pressure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. The predicted ¹H and ¹³C NMR spectra of N-butylmethanesulfonamide are detailed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of N-butylmethanesulfonamide is expected to show distinct signals for the protons of the methanesulfonyl group and the n-butyl chain. The chemical shifts (δ) are predicted based on the analysis of methanesulfonamide and n-butyl derivatives.[1]

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a (CH₃-SO₂) | ~2.9 - 3.1 | Singlet (s) | 3H | - |

| H-b (-NH-) | ~4.5 - 5.5 | Triplet (t) or Broad Singlet | 1H | ~6-7 |

| H-c (-CH₂-NH-) | ~3.0 - 3.2 | Quartet (q) or Triplet of Triplets (tt) | 2H | ~7 |

| H-d (-CH₂-CH₂-NH-) | ~1.5 - 1.7 | Sextet (sxt) or Multiplet (m) | 2H | ~7 |

| H-e (-CH₂-CH₃) | ~1.3 - 1.5 | Sextet (sxt) or Multiplet (m) | 2H | ~7 |

| H-f (-CH₃) | ~0.9 - 1.0 | Triplet (t) | 3H | ~7 |

Causality behind Predicted Shifts: The singlet for the methanesulfonyl protons (H-a) arises from the absence of adjacent protons. The downfield shift is due to the strong electron-withdrawing effect of the sulfonyl group. The protons on the carbon adjacent to the nitrogen (H-c) are also shifted downfield due to the inductive effect of the nitrogen and the sulfonyl group. The NH proton (H-b) is expected to be a broad signal, and its chemical shift can be highly dependent on solvent and concentration. The remaining protons of the butyl chain (H-d, H-e, H-f) will exhibit characteristic upfield shifts and multiplicities based on their neighboring protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on data for methanesulfonamide and n-alkanes.[2]

| Assignment | Chemical Shift (δ, ppm) |

| C1 (CH₃-SO₂) | ~40 - 45 |

| C2 (-CH₂-NH-) | ~42 - 47 |

| C3 (-CH₂-CH₂-NH-) | ~30 - 35 |

| C4 (-CH₂-CH₃) | ~19 - 24 |

| C5 (-CH₃) | ~13 - 15 |

Rationale for Predicted Shifts: The carbon of the methanesulfonyl group (C1) will appear at a moderate downfield shift. The carbon atom attached to the nitrogen (C2) will also be deshielded. The chemical shifts of the other carbons in the butyl chain (C3, C4, C5) will be in the typical aliphatic region, with the terminal methyl group (C5) being the most upfield.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of N-butylmethanesulfonamide will be dominated by absorptions from the N-H, C-H, and S=O bonds.[4]

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3250 | Medium |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Strong |

| S=O Asymmetric Stretch | 1340 - 1310 | Strong |

| S=O Symmetric Stretch | 1160 - 1140 | Strong |

| S-N Stretch | 980 - 920 | Medium |

Expert Interpretation: The presence of a medium intensity band in the 3350-3250 cm⁻¹ region is a strong indicator of the N-H bond in the secondary sulfonamide.[4] The strong absorptions in the 2960-2850 cm⁻¹ range are characteristic of the C-H stretching vibrations of the methyl and methylene groups in the butyl and methanesulfonyl moieties.[5] The two most intense and characteristic bands will be the asymmetric and symmetric stretching vibrations of the S=O group, which are definitive for the sulfonyl functional group.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Molecular Ion and Fragmentation

For N-butylmethanesulfonamide (Molecular Weight: 151.24 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 151.

The fragmentation of N-alkylsulfonamides is influenced by the stability of the resulting fragments. Key predicted fragmentation pathways include:

-

α-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for amines.[7] This would result in the loss of a propyl radical (•CH₂CH₂CH₃) leading to a fragment at m/z 108.

-

Cleavage of the S-N bond: Scission of the sulfur-nitrogen bond can occur, leading to the formation of a methanesulfonyl cation ([CH₃SO₂]⁺) at m/z 79 and a butylaminyl radical.

-

Loss of the butyl group: Cleavage of the N-C bond can lead to the loss of a butyl radical (•C₄H₉), resulting in a fragment at m/z 94.

-

McLafferty-type rearrangement: A rearrangement involving the transfer of a gamma-hydrogen from the butyl chain to the sulfonyl oxygen followed by cleavage can lead to the loss of butene (C₄H₈) and the formation of a fragment at m/z 95, corresponding to protonated methanesulfonamide.

Caption: Predicted major fragmentation pathways for N-butylmethanesulfonamide.

Conclusion: A Framework for Confident Characterization

This technical guide provides a comprehensive, albeit predictive, spectroscopic framework for the characterization of N-butylmethanesulfonamide. By integrating foundational principles of NMR, IR, and MS with data from analogous structures, researchers are equipped with a robust tool for the identification and structural verification of this aliphatic sulfonamide. The provided protocols and predicted data serve as a self-validating system for experimental work, ensuring a high degree of confidence in the characterization of N-butylmethanesulfonamide and fostering scientific integrity in research and development endeavors.

References

-

PubChem. Methanesulfonamide. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

-

Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

J-Stage. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [Link]

-

Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

-

ATB. Methanesulfonamide. [Link]

-

Doc Brown's Chemistry. infrared spectrum of butan-1-ol. [Link]

-

ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST WebBook. Methane sulfonamide. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of butan-1-ol. [Link]

Sources

- 1. Methanesulfonamide(3144-09-0) 1H NMR spectrum [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butan-ol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. znaturforsch.com [znaturforsch.com]

- 5. infrared spectrum of butan-1-ol prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 7. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Thermal Stability of N-butylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-butylmethanesulfonamide, a member of the sulfonamide class of organic compounds, finds applications in various facets of chemical synthesis and pharmaceutical development. A thorough understanding of its thermal stability is paramount for ensuring safe handling, processing, and storage, as well as for predicting its behavior under various thermal stresses encountered during its lifecycle. This guide provides a comprehensive technical overview of the methodologies used to assess the thermal stability of N-butylmethanesulfonamide, drawing upon established principles of thermal analysis. While specific experimental data for N-butylmethanesulfonamide is not extensively published, this guide establishes a robust framework for its evaluation based on the known behavior of analogous sulfonamides, particularly methanesulfonamide.[1] We delve into the theoretical underpinnings of key analytical techniques, provide detailed, field-proven experimental protocols, and offer insights into the interpretation of the resulting data.

Introduction: The Significance of Thermal Stability in the Context of N-butylmethanesulfonamide

The sulfonamide functional group is a cornerstone in medicinal chemistry and material science.[2][3] N-butylmethanesulfonamide, with its alkyl substituent, possesses a unique physicochemical profile that dictates its utility. Thermal stability is a critical parameter that influences not only the compound's shelf-life and degradation pathways but also the safety of manufacturing processes.[4][5] Inadequate understanding of a compound's thermal behavior can lead to runaway reactions, the generation of hazardous decomposition products, and compromised product quality.[4] This guide serves as a practical resource for researchers to design and execute robust thermal stability studies on N-butylmethanesulfonamide and related compounds.

Foundational Analytical Techniques for Thermal Stability Assessment

A multi-faceted approach employing various analytical techniques is essential for a comprehensive thermal stability profile. The most pertinent of these are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. It is an indispensable tool for determining the onset of decomposition, quantifying mass loss, and identifying different stages of degradation.[5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It provides critical information on melting points, phase transitions, and the enthalpy of decomposition, indicating whether a decomposition process is endothermic or exothermic.[8][9]

Accelerating Rate Calorimetry (ARC)

ARC is a specialized technique used to study the thermal runaway potential of a substance under adiabatic conditions.[10][11][12] By mimicking a worst-case scenario of heat accumulation, ARC provides crucial data for process safety and hazard assessment.[13][14]

Experimental Protocols for the Thermal Analysis of N-butylmethanesulfonamide

The following protocols are designed to provide a comprehensive evaluation of the thermal stability of N-butylmethanesulfonamide.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the steps for determining the thermal decomposition profile of N-butylmethanesulfonamide.

Methodology:

-

Instrument Preparation: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Ensure the sample chamber is clean and purged with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Sample Preparation: Accurately weigh 5-10 mg of N-butylmethanesulfonamide into a suitable TGA pan (e.g., alumina or platinum).

-

TGA Method:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a final temperature of at least 400 °C at a heating rate of 10 °C/min. Studies on related metal methanesulfonates indicate stability of the methanesulfonate group up to 400°C.[1]

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

dot

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to identify thermal transitions such as melting and decomposition, and to quantify the associated heat changes.

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium). Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Sample Preparation: Accurately weigh 2-5 mg of N-butylmethanesulfonamide into a hermetically sealed aluminum DSC pan.[1] Prepare an empty, sealed aluminum pan to serve as a reference.

-

DSC Method:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.[1]

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify the melting point from the peak of the endothermic transition and observe any subsequent exothermic or endothermic events corresponding to decomposition.

dot

Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).[1]

Interpretation of Thermal Data and Decomposition Pathways

While specific data for N-butylmethanesulfonamide is pending experimental determination, we can infer its likely thermal behavior based on the well-studied methanesulfonamide.[1]

| Parameter | Expected Observation for N-butylmethanesulfonamide | Rationale/Reference |

| Melting Point | Expected to be a sharp endotherm in the DSC thermogram. The exact temperature will be specific to the compound. For comparison, methanesulfonamide melts between 85-93 °C.[1][15] | The melting of a crystalline solid is an endothermic process. |

| Decomposition Onset (Tonset) | Likely to be significantly above its melting point. The methanesulfonate functional group is known to be thermally stable up to 400°C in some metal salts.[1][16] | The presence of the butyl group may slightly lower the decomposition temperature compared to methanesulfonamide due to the potential for C-N bond cleavage. |

| Decomposition Products | Hazardous combustion and thermal decomposition products are expected to include oxides of carbon (CO, CO2), nitrogen (NOx), and sulfur (SOx).[17][18] | This is a common decomposition pathway for organic sulfonamides.[1] |

Proposed Decomposition Pathway

The thermal decomposition of N-butylmethanesulfonamide is likely initiated by the cleavage of the weakest bonds in the molecule, which are the C-S and S-N bonds.[1] The presence of the butyl group introduces an additional potential cleavage site at the N-C bond.

dot

Caption: Plausible thermal decomposition pathway for N-butylmethanesulfonamide.

Safety Considerations and Risk Mitigation

A thorough understanding of the thermal stability of N-butylmethanesulfonamide is a prerequisite for a robust chemical safety strategy.[4] The data obtained from TGA and DSC can be used to establish safe operating temperatures for processes such as drying, milling, and formulation. Should the DSC data indicate a significant exothermic decomposition, further analysis using ARC is strongly recommended to quantify the potential for a thermal runaway.

Conclusion

N-butylmethanesulfonamide, like other sulfonamides, is anticipated to be a thermally stable compound. However, a definitive assessment of its thermal properties requires empirical data. The experimental protocols for TGA and DSC outlined in this guide provide a solid foundation for researchers to conduct a thorough thermal characterization. This data is crucial for ensuring the safe handling, processing, and storage of N-butylmethanesulfonamide in research and development settings. For a more in-depth understanding of the decomposition mechanism, advanced techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) could be employed to identify the specific volatile decomposition products.

References

- The Thermal Decomposition of 2,2'-Azo-bis-isobutyronitrile - ElectronicsAndBooks. (URL: )

- An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide - Benchchem. (URL: )

- Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed. (URL: )

- Thermal Analysis in the Pharmaceutical Industry - TA Instruments. (URL: )

- Methanesulfonamide 108370 - Safety D

- Accelerating Rate Calorimeter (ARC) - NETZSCH Analyzing & Testing. (URL: )

- Differential scanning calorimetry in drug-membrane interactions - PubMed. (URL: )

- Research of thermal decomposition of hydrated methanesulfon

- Thermal Safety of Chemical Processes - download. (URL: )

- Accelerating Rate Calorimeter (ARC) - Belmont Scientific. (URL: )

- SAFETY D

- What Is Differential Scanning Calorimetry (DSC)? - YouTube. (URL: )

- How to develop a process safety strategy for thermal runaway - Sigma-HSE. (URL: )

- Thermal Analysis in the Pharmaceutical Field - NETZSCH Analyzing & Testing. (URL: )

- Heat Loss in Accelerating Rate Calorimetry Analysis and Thermal Lag for High Self-Heat Rates | Organic Process Research & Development - ACS Public

- Sulfonamide derivatives: Synthesis and applications - Frontier Research Public

- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )

- Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing. (URL: )

- Accelerating Rate Calorimeter (ARC) Analytical Service - MSE Supplies LLC. (URL: )

- US4439048A - Accelerating rate calorimeter and method of operation - Google P

- DIfferenTIal SCannIng CALORIMETRY. (URL: )

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: )

Sources

- 1. benchchem.com [benchchem.com]

- 2. frontiersrj.com [frontiersrj.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigma-hse.com [sigma-hse.com]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. Differential scanning calorimetry in drug-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. m.youtube.com [m.youtube.com]

- 9. ttuhsc.edu [ttuhsc.edu]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. belmontscientific.com [belmontscientific.com]

- 12. msesupplies.com [msesupplies.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. US4439048A - Accelerating rate calorimeter and method of operation - Google Patents [patents.google.com]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. akjournals.com [akjournals.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

Technical Guide: N-Alkyl Methanesulfonamides & Derivatives

From Scaffold Design to Class III Anti-arrhythmic Pharmacophores

Executive Summary

This technical guide analyzes the medicinal chemistry of N-substituted methanesulfonamides , specifically focusing on N-butyl derivatives and their structural analogues.[1] While the simple N-butylmethanesulfonamide (

This document details the Structural Activity Relationship (SAR) of the methanesulfonamide "warhead," provides validated synthetic protocols for N-alkylation and bis-sulfonylation, and examines the pharmacokinetic implications of alkyl linker length.

Part 1: Structural Activity Relationship (SAR)

The methanesulfonamide moiety (

1.1 The "Warhead" vs. The "Tail"

The efficacy of these derivatives relies on a delicate balance between the acidic sulfonamide nitrogen and the lipophilic alkyl tail.

-

The Sulfonamide Nitrogen (

~10): The proton on the nitrogen is weakly acidic.[1] At physiological pH (7.4), a fraction exists as the anion ( -

The Alkyl Linker (The "Butyl" Relevance):

-

Lipophilicity: A butyl chain (

) increases LogP significantly compared to methyl/ethyl analogues, facilitating membrane penetration.[1] -

Linker Length: In drugs like Ibutilide , a hydroxybutyl linker is essential for correct spatial orientation within the hERG channel vestibule.

-

1.2 SAR Logic Diagram

The following diagram illustrates the functional dissection of the molecule.

Caption: Functional dissection of Methanesulfonanilide Anti-arrhythmics showing the critical role of the linker length.

Part 2: Synthetic Methodologies

Two primary routes are employed: Direct Sulfonylation (standard) and Mitsunobu N-Alkylation (advanced, for complex linkers).[1]

2.1 Protocol A: Direct Sulfonylation of Amines (Standard)

This method is used when the alkyl amine (e.g., n-butylamine or a complex aniline derivative) is already synthesized.[1]

Reagents:

-

Substrate: Primary Amine (

)[1] -

Reagent: Methanesulfonyl Chloride (MsCl)[1]

-

Base: Triethylamine (TEA) or Pyridine[1]

-

Solvent: Dichloromethane (DCM) or THF[1]

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 eq of the primary amine in anhydrous DCM under

atmosphere. -

Base Addition: Add 1.5 eq of Triethylamine. Cool the mixture to 0°C.

-

Sulfonylation: Add 1.1 eq of Methanesulfonyl Chloride dropwise over 20 minutes. The reaction is exothermic; maintain temperature <5°C.[1]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane).[1]

-

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Dry over

, concentrate, and recrystallize from Ethanol/Water.

2.2 Protocol B: Synthesis of Dofetilide (Bis-Sulfonylation Case Study)

Dofetilide represents a complex "analogue" where the methanesulfonamide group is attached to two phenyl rings separated by an N-methyl-aminoethyl linker.[1]

Reaction Scheme:

| Parameter | Specification | Notes |

| Starting Material | Diamine Intermediate | N-methyl-N-[2-(4-aminophenoxy)ethyl]-2-(4-aminophenyl)ethylamine |

| Solvent | Acetonitrile (ACN) | Preferred over DCM for polarity reasons in industrial scale-up.[1] |

| Catalyst | DMAP (Dimethylaminopyridine) | 0.1 eq added to accelerate the reaction.[1] |

| Temperature | 0°C | Strict temperature control prevents N,N-bis-sulfonylation (impurity formation).[1] |

| Yield Target | > 85% | High yield required for API production. |

Part 3: Analytical Profiling & Characterization

Verifying the formation of the N-substituted sulfonamide requires specific attention to the methyl protons on the sulfur.

3.1 NMR Spectroscopy (

NMR in

)

-

The "Mesyl" Methyl: A sharp singlet typically appears between

2.9 - 3.1 ppm .[1] This is the diagnostic peak.[1] -

The NH Proton: A broad singlet around

6.5 - 7.5 ppm .[1] This peak is -

The N-Butyl Chain:

3.2 Mass Spectrometry (ESI-MS)

-

Positive Mode (

): Often weak due to the electron-withdrawing sulfonyl group.[1] -

Negative Mode (

): Preferred. The acidic proton on the sulfonamide nitrogen allows for easy ionization in negative mode, showing a strong

Part 4: Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for synthesizing N-alkyl methanesulfonamide derivatives based on the starting material availability.

Caption: Decision matrix for synthetic route selection based on precursor availability.

References

-

PubChem. (2025).[1][2] Dofetilide: Compound Summary and Pharmacological Class.[1][2] National Library of Medicine.[1] Retrieved from [Link]

-

Cross, P. E., et al. (1990).[1] Selective Class III Antiarrhythmic Agents.[1] 1. Bis(sulfonamides).[1][3][4] Journal of Medicinal Chemistry.[1] (Foundational text on Dofetilide SAR).

-

Technical Disclosure Commons. (2022).[1] Process for the preparation of Dofetilide intermediates.[5][6] Retrieved from [Link][1]

Sources

- 1. Dofetilide-d4 | C19H27N3O5S2 | CID 45039110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dofetilide | C19H27N3O5S2 | CID 71329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tdcommons.org [tdcommons.org]

Technical Guide: Safety and Handling of N-Butylmethanesulfonamide

The following technical guide details the safety, handling, and application protocols for N-butylmethanesulfonamide .

Executive Summary & Compound Identification

N-butylmethanesulfonamide is a secondary sulfonamide widely utilized in medicinal chemistry as a robust intermediate for introducing the methanesulfonamide moiety—a critical pharmacophore known to act as a bioisostere for carboxylic acids and to modulate physicochemical properties such as lipophilicity and metabolic stability.

Unlike the more common N-butylbenzenesulfonamide (a neurotoxic plasticizer), N-butylmethanesulfonamide lacks the aromatic ring directly attached to the sulfur, altering its toxicological profile. Due to limited specific toxicological data for this exact alkyl-alkyl sulfonamide, this guide employs a Read-Across Safety Assessment based on close structural analogs (e.g., N-ethylmethanesulfonamide, Methanesulfonamide) to establish a conservative safety baseline.

Chemical Identity

| Property | Detail |

| Chemical Name | N-butylmethanesulfonamide |

| IUPAC Name | N-butylmethanesulfonamide |

| CAS Number | Research Chemical (Refer to vendor specific batch; Analog CAS: 2374-62-1 for N-ethyl variant) |

| Molecular Formula | C₅H₁₃NO₂S |

| Molecular Weight | 151.23 g/mol |

| Structure | CH₃-SO₂-NH-(CH₂)₃-CH₃ |

| Physical State | Liquid (at room temperature) |

| Solubility | Soluble in DCM, EtOAc, Methanol, DMSO; Sparingly soluble in water.[1][2][3] |

Physicochemical Profile & Stability

Understanding the physical properties is the first line of defense in establishing safe handling protocols.

| Property | Value (Experimental/Predicted*) | Safety Implication |

| Boiling Point | ~130–140 °C (at reduced pressure) | Low volatility under ambient conditions, but generates vapors upon heating.[1] |

| Flash Point | > 110 °C (Predicted based on analogs) | Combustible Liquid (Class IIIB) .[1] Not flammable, but will burn if heated. |

| Acidity (pKa) | ~10.8 (Sulfonamide NH) | Weak acid; can be deprotonated by strong bases (NaH, K₂CO₃).[1] |

| Density | ~1.05 g/mL | Slightly denser than water; sinks in aqueous spills.[1] |

| Stability | Stable under standard conditions.[1][4][5] | Hygroscopic potential; store under inert gas (Nitrogen/Argon).[1] |

*Note: Values extrapolated from N-ethylmethanesulfonamide and N,N-dibutylmethanesulfonamide due to limited specific literature.

Hazard Identification & Toxicology (GHS)

As a research chemical with limited specific toxicological data, the Precautionary Principle dictates it be treated according to the most severe hazards of its class.

GHS Classification (Derived)

-

Signal Word: WARNING

-

H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[6]

Mechanistic Toxicology

-

Irritation Pathway: The sulfonamide moiety is a polar, hydrogen-bond donor/acceptor system capable of penetrating dermal layers, leading to local inflammation.

-

Sensitization Risk: While less reactive than sulfonyl chlorides, sulfonamides can occasionally act as haptens. Researchers with known "sulfa drug" allergies should exercise extreme caution.

-

Systemic Effects: Unlike benzenesulfonamides (which are neurotoxic), alkyl sulfonamides like N-butylmethanesulfonamide are generally less toxic systemically but may still possess weak carbonic anhydrase inhibitory activity.

Risk Mitigation & Control Strategies

Engineering Controls

-

Primary Containment: All handling involving open vessels (weighing, transfer, reaction setup) must be performed within a certified Chemical Fume Hood .

-

Ventilation: Ensure hood face velocity is ≥ 0.5 m/s (100 fpm).

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommended Protection | Rationale |

| Hands | Nitrile Gloves (Double gloving recommended) | Excellent resistance to aliphatic sulfonamides.[1] Latex is permeable to organic solvents often used with this compound (DCM). |

| Eyes | Chemical Splash Goggles | Safety glasses with side shields are insufficient if splashing is possible.[1] |

| Respiratory | Half-mask with OV/P95 Cartridge | Required only if working outside a fume hood (e.g., spill cleanup).[1] |

| Body | Lab Coat (Cotton/Poly blend) | Standard protection against splashes.[1] |

Visualization: Hazard Assessment Workflow

The following diagram illustrates the decision logic for handling N-butylmethanesulfonamide based on the "Read-Across" safety approach.

Caption: Logic flow for establishing safety protocols using Read-Across methodology when specific CAS data is sparse.

Experimental Handling & Synthesis Protocols

Storage and Stability[6]

-

Atmosphere: Hygroscopic.[5] Store under an inert atmosphere (Nitrogen or Argon) to prevent moisture absorption which can complicate stoichiometric calculations in synthesis.

-

Temperature: Ambient (15–25 °C) is generally acceptable, though refrigeration (2–8 °C) extends shelf life.

-

Incompatibilities:

-

Strong Oxidizers: Risk of exothermic reaction.[6]

-

Strong Bases: Will deprotonate the sulfonamide nitrogen (pKa ~11).

-

Acid Chlorides: Incompatible (will react to form imides).

-

Reaction Setup (General Protocol)

When using N-butylmethanesulfonamide as a nucleophile (N-alkylation):

-

Dissolution: Dissolve the compound in anhydrous polar aprotic solvent (DMF, DMSO, or Acetonitrile).

-

Base Addition: Add inorganic base (e.g., K₂CO₃, Cs₂CO₃) slowly to avoid rapid gas evolution or exotherms if moisture is present.

-

Quenching: Quench reactions with aqueous ammonium chloride. Note: The compound is stable to hydrolysis, so aqueous workups are safe.

Emergency Response Protocols

Spill Management

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don nitrile gloves, goggles, and lab coat.

-

Containment: Use vermiculite or sand to dike the spill. Do not use combustible materials (sawdust) if mixed with oxidizers.

-

Cleanup: Absorb liquid with inert pads. Place in a sealed container labeled "Hazardous Waste - Organic".

-

Decontamination: Wash the surface with soap and water; the compound is moderately soluble in organic solvents but can be emulsified with soap.

First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids. Seek medical attention (sulfonamides can cause persistent irritation).

-

Skin Contact: Wash with soap and water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

Visualization: Emergency Decision Tree

Caption: Decision matrix for immediate response to exposure or release events.

Waste Management

-

Classification: Non-halogenated organic solvent waste (unless mixed with DCM/Chloroform).

-

Disposal: Incineration is the preferred method. The sulfur content will generate SOx upon combustion, requiring scrubbers at the incineration facility.

-

Drain Disposal: Strictly Prohibited . Do not release into municipal water systems due to potential aquatic toxicity (common to sulfonamides).

References

-

PubChem. (2023). Compound Summary: Methanesulfonamide.[7] National Library of Medicine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023). C&L Inventory: Alkyl Sulfonamides Hazard Classification. Retrieved from [Link]

Sources

- 1. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzenesulfonamide, N-butyl- (CAS 3622-84-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Benzenesulfonamide, N-butyl-4-methyl- (CAS 1907-65-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Cocamidopropyl betaine | 61789-40-0 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. DE69505210T2 - Removal of sulfur dioxide from gas flows - Google Patents [patents.google.com]

Methodological & Application

Application Note: Mechanistic Profiling of Sulfonamide Formation

This Application Note is designed for researchers in medicinal chemistry and process development. It utilizes N-butylmethanesulfonamide (NBMSA) as a definitive model system to investigate the competing mechanistic pathways inherent to methanesulfonylation—a ubiquitous transformation in drug discovery.

Distinguishing vs. Sulfene Pathways using N-butylmethanesulfonamide

Introduction & Scientific Rationale

The formation of sulfonamides is a cornerstone reaction in medicinal chemistry, yet the specific behavior of methanesulfonyl chloride (MsCl) is often oversimplified. Unlike arylsulfonyl chlorides (e.g., Tosyl chloride), MsCl possesses acidic

-

Nucleophilic Substitution (

-like): Direct attack of the amine on the sulfur center. -

Elimination-Addition (Sulfene): Base-mediated E1cb elimination of HCl to form a transient sulfene (

) intermediate, followed by amine trapping.

Understanding which pathway dominates is critical for process safety (sulfenes are highly reactive), impurity profiling, and optimizing yields for sterically hindered substrates. This guide details a protocol to synthesize N-butylmethanesulfonamide and rigorously determine the operating mechanism under varying conditions.

Mechanistic Theory: The Dual Pathway

The reaction between methanesulfonyl chloride and butylamine can proceed via direct displacement or a sulfene intermediate.

Figure 1: Mechanistic Divergence in Sulfonylation

Caption: Dual mechanistic pathways for MsCl reactions. The Sulfene pathway (Red) becomes accessible due to the acidity of the

Experimental Protocols

Protocol A: High-Fidelity Synthesis of N-butylmethanesulfonamide

Objective: Establish a clean baseline standard for the target molecule.

Reagents:

-

n-Butylamine (1.0 equiv, 10 mmol)

-

Methanesulfonyl chloride (1.1 equiv, 11 mmol)

-

Triethylamine (

) (1.5 equiv, 15 mmol) -

Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with

. Add DCM and n-butylamine. Cool to 0°C (ice bath). -

Base Addition: Add

dropwise. Stir for 5 minutes. -

Electrophile Addition: Dilute MsCl in 5 mL DCM. Add dropwise over 20 minutes via syringe pump to control exotherm. Critical: Maintain T < 5°C to suppress side reactions.

-

Reaction: Warm to room temperature (RT) and stir for 2 hours.

-

Quench & Workup: Quench with 1M HCl (20 mL). Separate organic layer. Wash with saturated

and brine. Dry over -

Isolation: Concentrate in vacuo. NBMSA typically presents as a pale yellow oil or low-melting solid.

Validation:

-

1H NMR (

): -

Key Indicator: The singlet at 2.95 ppm is the diagnostic handle for the methylsulfonyl group.

Protocol B: Mechanistic Elucidation (Deuterium Labeling)

Objective: Determine if the reaction proceeds via the Sulfene intermediate.

Rationale: If the reaction goes through sulfene (

Method (The "Sulfene Trap"):

-

Perform the reaction as in Protocol A, but use

-Methanol ( -

Alternatively, use

-tert-butanol as a proton source if running in non-protic solvent with a strong base. -

Analysis: Analyze the product by 1H NMR and MS.

-

Result A (No Deuterium): The methyl singlet integrates to 3H. Mechanism: Direct

. -

Result B (Deuterium Incorporation): The methyl signal is diminished (integrates < 3H) or appears as a multiplet (due to H-D coupling). Mass spec shows M+1 peak. Mechanism: Sulfene Intermediate. [1]

-

Data Analysis & Interpretation

The following table summarizes how to interpret kinetic and isotopic data to assign the mechanism.

| Experimental Variable | Observation | Mechanistic Conclusion |

| Amine Sterics | Rate decreases significantly with t-butylamine vs n-butylamine | |

| Base Strength | Rate increases linearly with base | Sulfene Dominant (Base promotes E1cb elimination) |

| Deuterium Labeling | Incorporation of D into | Sulfene Pathway (Evidence of |

| Solvent Effect | Rate accelerates in polar aprotic solvents (DMSO/DMF) |

Experimental Workflow Diagram

This workflow ensures a closed-loop validation of the synthesized sulfonamide.

Figure 2: Protocol Execution & Validation Logic

Caption: Step-by-step workflow for synthesis and quality control of N-butylmethanesulfonamide.

References

-

BenchChem. (2025).[2][3] An In-depth Technical Guide to the Electrophilicity of Methanesulfonyl Chloride. Retrieved from

- King, J. F., et al. (1992). "Sulfenes in organic synthesis." Accounts of Chemical Research, 25(4), 147-153.

-

Organic Chemistry Portal. (2023). Synthesis of Sulfonamides. Retrieved from

-

Williams, J. M. J., et al. (2009).[4] "Mechanistic insights into sulfonamide formation." Journal of the American Chemical Society, 131(48), 1766-1774.

-

National Institutes of Health (NIH). (2020). Sulfonamides as a Promising Scaffold in Drug Discovery. Retrieved from

Sources

N-butylmethanesulfonamide in palladium-catalyzed cross-coupling reactions

Application Note: N-Butylmethanesulfonamide in Palladium-Catalyzed Cross-Coupling Reactions

Executive Summary

N-butylmethanesulfonamide represents a challenging class of nucleophiles in palladium-catalyzed cross-coupling: secondary acyclic alkyl sulfonamides . Unlike primary sulfonamides (

This guide details the Buchwald-Hartwig N-arylation of N-butylmethanesulfonamide with aryl halides. Success in this transformation relies strictly on the use of biaryl dialkylphosphine ligands (e.g., tBuBrettPhos, AdBippyPhos) that facilitate the difficult reductive elimination of sterically congested tertiary sulfonamides.

Mechanistic Insight & Ligand Selection

The coupling of N-butylmethanesulfonamide involves forming a C-N bond between an aryl halide (

The Challenge: Sterics vs. Electronics

-

Amine Binding: The secondary sulfonamide is a weak nucleophile. Standard Pd(0) sources will not readily undergo oxidative addition without a highly active ligand.

-

Reductive Elimination: This is the rate-determining step. The formation of a tertiary sulfonamide (Ar-N(Bu)-SO2Me) creates significant steric strain around the square-planar Pd(II) center.

-

Standard Ligands (e.g., BINAP, dppf): Fail because they cannot force the Pd center into the geometry required to expel the bulky product.

-

Solution: Bulky, electron-rich phosphines like tBuBrettPhos or JackiePhos provide the necessary steric bulk to accelerate reductive elimination while maintaining catalyst stability.

-

Visualizing the Catalytic Cycle

Figure 1: Catalytic cycle highlighting the steric bottleneck at the Pd(II)-amido complex, requiring bulky ligands to drive product release.

Experimental Protocols

Protocol A: General Coupling with Aryl Chlorides/Bromides

Best for: Standard aryl halides and electron-deficient heteroaryl halides.

Reagents:

-

Substrate: Aryl Halide (1.0 equiv)

-

Nucleophile: N-butylmethanesulfonamide (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2–5 mol%) or [(allyl)PdCl]₂

-

Ligand: tBuBrettPhos (2.5–6 mol%)

-

Base: K₃PO₄ (2.0 equiv) or LiOtBu (1.5 equiv)

-

Solvent: tert-Amyl alcohol (t-AmOH) or Toluene

-

Temp: 100–110 °C

Step-by-Step Procedure:

-

Preparation: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a reaction vial equipped with a magnetic stir bar.

-

Loading: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and tBuBrettPhos (11.6 mg, 0.024 mmol). Add solvent (1 mL) and stir for 1 minute to pre-complex.

-

Substrate Addition: Add the Aryl Halide (1.0 mmol), N-butylmethanesulfonamide (181 mg, 1.2 mmol), and Base (K₃PO₄, 424 mg, 2.0 mmol).

-

Reaction: Seal the vial with a Teflon-lined cap. Remove from glovebox (if applicable) and place in a pre-heated block at 110 °C. Stir vigorously (800+ rpm) for 12–16 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc (5 mL) and filter through a pad of Celite to remove insoluble salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc gradient). Note: Sulfonamides are polar; start with 10-20% EtOAc.

Protocol B: Coupling with "Difficult" Heterocycles (AdBippyPhos Method)

Best for: Pyridines, pyrimidines, and substrates sensitive to strong bases.

Rationale: The AdBippyPhos ligand (adamantyl-substituted ferrocenyl phosphine) creates a highly active catalyst system capable of coupling weakly nucleophilic sulfonamides under milder conditions.

Reagents:

-

Catalyst: [(allyl)PdCl]₂ (1–2 mol%)

-

Ligand: AdBippyPhos (2–4 mol%)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane (dry)

-

Temp: 90–100 °C

Optimization & Troubleshooting Guide

Use the following decision matrix to optimize low-yielding reactions.

| Parameter | Standard Condition | If Conversion is Low (<20%) | If Dehalogenation (Side Product) occurs |

| Ligand | tBuBrettPhos | Switch to JackiePhos or AdBippyPhos | Increase Ligand:Pd ratio (to 2:1) |

| Base | K₃PO₄ | Switch to LiHMDS (soluble, stronger) | Switch to weaker base (Cs₂CO₃ ) |

| Solvent | Toluene | Switch to 1,4-Dioxane or t-AmOH | Ensure solvent is strictly anhydrous |

| Temp | 110 °C | Increase to 130 °C (requires sealed tube) | Lower to 80 °C (longer time) |

Ligand Selection Workflow

Figure 2: Decision tree for selecting the optimal ligand system based on substrate complexity.

References

-

Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Hicks, J. D.; Hyde, A. M.; Cuezva, A. M.; Buchwald, S. L. J. Am. Chem. Soc.[1][2]2009 , 131, 16720–16734.[1][2] [1]

-

Mild Pd-Catalyzed N-Arylation of Methanesulfonamide: Metz, A. E.; Berritt, S.; Dreher, S. D.; Kozlowski, M. C. Org.[3] Lett.2012 , 14, 14, 3628–3631.

-

AdBippyPhos for Weakly Nucleophilic Sulfonamides: ChemRxiv Preprint, High-Throughput Discovery for N-Arylation.

-

Buchwald-Hartwig Cross-Coupling Guide: Sigma-Aldrich Application Note.

Sources

- 1. Sci-Hub: Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study [sci-hub.red]

- 2. Pd-catalyzed N-arylation of secondary acyclic amides: catalyst development, scope, and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

synthetic routes to functionalized N-butylmethanesulfonamide derivatives

Application Note: Synthetic Routes to Functionalized N-Butylmethanesulfonamide Derivatives

Executive Summary

The N-butylmethanesulfonamide scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and a key structural motif in Class III antiarrhythmics (e.g., Dofetilide analogs) and agrochemicals. While the parent compound is synthetically trivial, accessing functionalized derivatives—bearing polar handles (hydroxyl, amino) or aryl-substituents on the butyl chain—requires precise synthetic planning to avoid chemoselectivity issues.

This guide details three validated synthetic routes, prioritizing yield, scalability, and functional group tolerance.

Retrosynthetic Analysis & Strategy

To access functionalized N-butylmethanesulfonamide derivatives (1 ), we identify two primary disconnections: the Sulfonyl-Nitrogen (S-N) bond and the Nitrogen-Carbon (N-C) bond.

-

Route A (S-N Disconnection): The classical reaction of methanesulfonyl chloride with a functionalized butylamine. Best for primary amines available from commercial sources or reduction.

-

Route B (N-C Disconnection): The alkylation of methanesulfonamide with a functionalized butyl electrophile (alcohol or halide). Best for convergent library synthesis or when the amine precursor is unstable.

Figure 1: Retrosynthetic analysis showing the two primary strategic disconnections.

Route A: Direct Sulfonylation (The Gold Standard)

This is the most robust method for primary amines. The reaction is driven by the high electrophilicity of methanesulfonyl chloride (MsCl).

Mechanism: Nucleophilic attack of the amine nitrogen on the sulfonyl sulfur, followed by elimination of HCl.[1] Critical Control Point: Exotherm management and HCl scavenging.

Protocol 1: Sulfonylation of 4-Aminobutanol (Model Substrate)

Target:N-(4-hydroxybutyl)methanesulfonamide. Note: Hydroxyl groups generally do not compete with primary amines for MsCl below 0°C, but O-sulfonylation can occur if the temperature spikes.

Reagents:

-

4-Amino-1-butanol (10 mmol, 0.89 g)

-

Methanesulfonyl chloride (10.5 mmol, 0.81 mL)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (12 mmol, 1.67 mL)

-

Dichloromethane (DCM) (anhydrous, 20 mL)

Step-by-Step Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Add 4-amino-1-butanol and TEA to the flask. Dissolve in anhydrous DCM (20 mL). Cool the mixture to 0°C using an ice bath.

-

Addition: Dilute MsCl in 5 mL of DCM. Add this solution dropwise via syringe pump or addition funnel over 15 minutes. Crucial: Maintain internal temperature < 5°C to prevent O-mesylation.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (5% MeOH in DCM; stain with Ninhydrin).

-

Workup: Quench with water (10 mL). Transfer to a separatory funnel. Wash the organic layer with 1M HCl (10 mL) to remove unreacted amine/TEA, followed by sat. NaHCO₃ and brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. If necessary, purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).

Self-Validation:

-

pH Check: During workup, the initial aqueous wash should be acidic (pH ~2) to ensure amine removal.

-

NMR Signature: Look for the disappearance of the amine N-H (broad) and appearance of the sulfonamide N-H (singlet, ~4.5-5.0 ppm in CDCl₃) and the methyl sulfone singlet (~2.95 ppm).

Route B: N-Alkylation (Convergent Approach)

When the functionalized amine is unstable or expensive, it is often better to build the carbon chain onto the sulfonamide nitrogen. This route is ideal for library synthesis (e.g., attaching various functionalized butyl chains to a fixed sulfonamide core).

Protocol 2: Mitsunobu Reaction (Alcohol Precursors)

This method allows the direct coupling of methanesulfonamide with primary alcohols (e.g., protected 4-hydroxybutanol) under neutral conditions.

Reagents:

-

Functionalized Butanol (1.0 equiv)

-

Triphenylphosphine (PPh₃) (1.2 equiv)

-

DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)

-

THF (anhydrous)

Step-by-Step Procedure:

-

Dissolution: Dissolve Methanesulfonamide, Alcohol, and PPh₃ in anhydrous THF (0.2 M concentration) under nitrogen.

-

Cooling: Cool the solution to 0°C .

-

Activation: Add DIAD dropwise over 10 minutes. The solution will turn yellow.

-

Reaction: Stir at RT for 12–24 hours.

-

Workup: Concentrate the solvent directly. Triturate the residue with Et₂O/Hexanes to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate the filtrate.

-

Purification: Flash chromatography is required to remove residual hydrazine byproducts.

Figure 2: Workflow for the Mitsunobu alkylation of methanesulfonamide.

Comparative Data & Troubleshooting

| Feature | Route A (Sulfonyl Chloride) | Route B (N-Alkylation/Mitsunobu) |

| Primary Substrate | Functionalized Amine | Functionalized Alcohol/Halide |

| Yield (Typical) | High (85-95%) | Moderate (60-80%) |

| Atom Economy | High | Low (generates TPPO/Hydrazine) |

| Selectivity | Risk of O-sulfonylation if -OH present | Highly selective for N-alkylation |

| Best For | Scale-up (>10g) | Library Generation / Complex side chains |

Troubleshooting Table:

| Problem | Cause | Solution |

| Low Yield (Route A) | Hydrolysis of MsCl | Ensure anhydrous DCM; dry amine feed. |

| O-Sulfonylation (Route A) | Temp too high; Base excess | Keep T < 0°C during addition; use stoichiometric base. |

| No Reaction (Route B) | Steric hindrance | Mitsunobu is sensitive to sterics; switch to alkyl halide + K₂CO₃/DMF. |

| Bis-alkylation | Excess alkylating agent | Use excess Sulfonamide (1.5 equiv) relative to alkyl halide. |

References

-

BenchChem Technical Support. (2025).[1] Application Notes and Protocols for N-Alkylation of Methanesulfonamide, N-(trimethylsilyl)-. BenchChem. Link

-

Pearson, A. J.; Roush, W. R. (1999). Handbook of Reagents for Organic Synthesis: Methanesulfonyl Chloride. Wiley.[4] Link

-

Smith, A. et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Catalysis. Link

-

Organic Syntheses. (1930). Mesyl Chloride and Sulfonylation Protocols. Org. Synth. Coll. Vol. 1. Link

Sources

Application Note: Analytical Strategies for N-Butylmethanesulfonamide (NBMA) Quantification

Abstract & Scope

N-butylmethanesulfonamide (NBMA, CAS: 3072-82-4) is a critical intermediate in the synthesis of anti-arrhythmic drugs (e.g., Dofetilide) and a potential process impurity in various agrochemical syntheses. Due to its weak UV chromophore and high polarity, traditional HPLC-UV methods often fail to achieve the sensitivity required for trace-level quantification (ppm levels) mandated by ICH M7 guidelines for genotoxic or reactive impurities.

This guide details two validated workflows:

-

LC-MS/MS (ESI-): The "Gold Standard" for trace impurity analysis (<1 ppm).

-

GC-MS (EI): A robust alternative for process control and higher concentration monitoring.

Chemical Context & Method Selection

NBMA (

Method Selection Decision Tree

The following logic gate determines the appropriate protocol based on your sensitivity requirements and matrix complexity.

Figure 1: Decision logic for selecting the analytical platform.

Protocol A: LC-MS/MS (Trace Analysis)

Target Audience: QA/QC for final drug substance release. Principle: Reverse-phase chromatography using a high-strength silica (HSS) column to retain polar sulfonamides, coupled with negative mode electrospray ionization.

Instrumentation & Conditions[1][2][3][4][5][6][7]

-

System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex Triple Quad).

-

Column: Waters XSelect HSS T3 (100 mm x 2.1 mm, 1.8 µm). Why? The T3 bonding technology withstands 100% aqueous mobile phases, essential for retaining the polar NBMA at the start of the gradient.

-

Column Temp: 40°C.

Mobile Phase Strategy

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 9.0 with Ammonium Hydroxide).

-

Expert Note: Basic pH ensures NBMA is fully deprotonated (

), significantly enhancing ionization efficiency in ESI- mode compared to acidic conditions.

-

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

Gradient Table:

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Curve |

|---|---|---|---|

| 0.00 | 5 | 0.4 | Initial |

| 1.00 | 5 | 0.4 | Isocratic hold |

| 6.00 | 90 | 0.4 | Linear Ramp |

| 8.00 | 90 | 0.4 | Wash |

| 8.10 | 5 | 0.4 | Re-equilibration |

| 11.00 | 5 | 0.4 | End |

MS/MS Parameters (ESI Negative)

-

Precursor Ion: 150.1

( -

Source Temp: 350°C

-

Capillary Voltage: -3500 V

MRM Transitions:

| Transition Type | Precursor (

Sample Preparation[1][2][3][7][8]

-

Stock Solution: Dissolve 10 mg NBMA in 10 mL Acetonitrile (1 mg/mL).

-

Sample Diluent: 50:50 Acetonitrile:Water.

-

API Extraction: Weigh 50 mg Drug Substance -> Add 10 mL Diluent -> Sonicate 15 min -> Centrifuge -> Filter (0.22 µm PTFE). Avoid Nylon filters as sulfonamides may adsorb.

Protocol B: GC-MS (Process Control)

Target Audience: Synthetic chemists monitoring reaction completion. Principle: Direct injection of NBMA. While derivatization (silylation) is possible, NBMA is sufficiently volatile for direct analysis on polar wax columns.

Instrumentation[1][2][3][4][5][7][9]

-

System: GC (Split/Splitless) with Single Quadrupole MS (EI source).

-

Column: DB-WAX UI (30 m x 0.25 mm x 0.25 µm). Why? Polyethylene glycol phases (WAX) provide superior peak shape for polar amines/amides compared to non-polar DB-5 columns.

GC Parameters[2][5][6][10]

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: 250°C, Split ratio 10:1 (for process samples) or Splitless (for trace).

-

Injection Volume: 1 µL.

Temperature Program:

| Rate (°C/min) | Temperature (°C) | Hold Time (min) |

|---|---|---|

| - | 60 | 1.0 |

| 15 | 240 | 5.0 |

MS Acquisition (EI)

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Scan Mode: SIM (Selected Ion Monitoring) for quantitation.

-

Target Ions:

-

151 (Molecular Ion,

- 108 (Loss of propyl/rearrangement).

-

79 (Base peak,

-

151 (Molecular Ion,

Validation & Quality Assurance (ICH Q2)

To ensure regulatory compliance, the following validation parameters must be met.

System Suitability Testing (SST)

Before every run, inject a standard at the limit of quantification (LOQ).

-

Requirement 1: %RSD of peak area (n=6)

5.0%. -

Requirement 2: Tailing Factor (

)

Linearity & Range[5][9]

-

Range: 0.1 ppm to 100 ppm (relative to API conc).

-

Criterion:

.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (LC) | Secondary interactions with silanols. | Ensure pH is > 8.0; switch to HSS T3 or BEH C18 columns. |

| Carryover (LC) | NBMA sticking to injector needle. | Use a needle wash of 90:10 ACN:Water + 0.1% Formic Acid. |

| Ghost Peaks (GC) | Thermal degradation in inlet. | Lower inlet temp to 220°C; install deactivated glass wool liner. |

References

-

ICH Harmonised Tripartite Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017).[2]

-

BenchChem. A Comparative Guide to Analytical Methods for the Quantification of Methanesulfonamide. (2025).[3][4]

-

U.S. FDA. Control of Nitrosamine Impurities in Human Drugs.[5] (2021).

-

PubChem. N-Butylmethanesulfonamide Compound Summary. (Accessed 2023).[1]

- Journal of Chromatography A.Separation and characterization of sulfonamide impurities. (General Reference for Sulfonamide LC-MS behavior).

Sources

- 1. An Analytical Method for Determining N-Nitrosodimethylamine and N-Nitrosodiethylamine Contamination in Irbesartan, Olmesartan and Metformin by UPLC-APCI-MS/MS in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. jfda-online.com [jfda-online.com]

Application Note: Controlled Magnesiation of N-Butylmethanesulfonamide

Abstract

This application note details the interaction between N-butylmethanesulfonamide and Grignard reagents (

Introduction & Chemical Dynamics

The Reaction Landscape

The reaction between N-butylmethanesulfonamide (1 ) and a Grignard reagent is primarily an acid-base reaction, not a nucleophilic addition to the sulfur center.[1] The sulfonyl group renders the N-H proton acidic.[1] Upon addition of the Grignard, the following irreversible metallation occurs immediately:

Key Physicochemical Considerations

-

Proton Consumption: The sulfonamide acts as a "proton sink."[1] One mole of sulfonamide will consume exactly one mole of Grignard reagent before any other desired nucleophilic activity (e.g., ketone addition) can occur.

-

Stability of the Intermediate: Unlike carboxylic acid derivatives (esters/amides), the resulting magnesiated sulfonamide (2 ) is remarkably stable to nucleophilic attack at the sulfur atom under standard conditions (

to -

Solubility: The magnesium salt 2 often exhibits lower solubility in diethyl ether (

) than in Tetrahydrofuran (THF).[1] Precipitation of 2 can occlude reactive sites or complicate stirring; therefore, THF is the preferred solvent.[1]

Mechanistic Pathway & Decision Logic

The following diagram illustrates the divergent pathways based on experimental intent.

Figure 1: Mechanistic divergence. Path A utilizes the N-Mg species as a nucleophile.[1] Path B treats the N-H as a protecting group requiring stoichiometric compensation.[1]

Experimental Protocols

Protocol A: N-Alkylation via Magnesiation

Objective: Synthesize N-substituted sulfonamides using the Grignard as a strong base (alternative to NaH).[1] Advantages: Homogeneous reaction (in THF), avoids H2 gas handling issues of NaH, amenable to flow chemistry.

Materials:

-

N-butylmethanesulfonamide (1.0 equiv)[1]

-

Grignard Reagent: MeMgBr or PhMgCl (1.05 equiv, 3.0 M in ether)

-

Electrophile: Benzyl bromide or Allyl bromide (1.2 equiv)[1]

-

Solvent: Anhydrous THF

Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a stir bar and N2 inlet.

-

Dissolution: Charge flask with N-butylmethanesulfonamide and anhydrous THF (0.5 M concentration). Cool to

. -

Metallation: Add the Grignard reagent dropwise via syringe.[1]

-

Trapping: Stir for 30 minutes at RT to ensure complete deprotonation. Add the Electrophile dropwise.[1]

-

Reflux: Heat the mixture to

(mild reflux) for 4–12 hours. The N-Mg bond is covalent and less reactive than an N-Li bond; heat is often required for alkylation.[1] -

Quench: Cool to

. Quench with saturated -

Workup: Extract with EtOAc, wash with brine, dry over

.

Protocol B: Compatibility Mode (Protecting Group Strategy)

Objective: Perform a Grignard reaction on a remote functional group (e.g., a ketone) on the same molecule without destroying the sulfonamide.

Stoichiometry Rule:

Procedure:

-

Dissolution: Dissolve the bifunctional substrate in anhydrous THF.

-

Sacrificial Addition: Cool to

(if selectivity is required) or-

Critical Step: Wait 15 minutes. This converts the acidic

into the protected

-

-

Active Addition: Add the remaining equivalents of Grignard to effect the desired transformation (e.g., ketone reduction/addition).

-

Quench: Pour into acidic water (

). This hydrolyzes the N-Mg bond, regenerating the original N-H sulfonamide and the desired product.[1]

Technical Data & Troubleshooting

Solvent Effects on Solubility

The choice of solvent is critical for the stability of the magnesiated intermediate.[1]

| Solvent | Solubility of N-Mg Species | Recommendation |

| Diethyl Ether | Poor | Avoid. Precipitates form "gummy" solids that trap reagents.[1] |

| THF | Good | Preferred. Coordinates Mg, keeping the species in solution.[1] |

| 2-MeTHF | Moderate | Good alternative for process chemistry (higher boiling point). |

| DCM | Incompatible | Reacts with Grignard reagents.[1][2][3] |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | N-Mg species is too stable/non-nucleophilic. | Add a catalytic amount of NaI (Finkelstein) or switch to a "Turbo Grignard" ( |

| Incomplete Reaction (Protocol B) | Underestimation of Grignard titer. | Titrate Grignard before use.[1] The sulfonamide proton consumption is quantitative; any degradation in reagent quality leads to stalled reaction.[1] |

| Gel Formation | High concentration of Mg salts. | Dilute reaction to 0.2 M. Use mechanical stirring for scales >10g. |

Modern Optimization: Turbo Grignards

For difficult substrates, replace standard Grignards with Turbo Grignards (

-

Mechanism: The LiCl breaks up the polymeric magnesium aggregates.[1]

-

Benefit: The resulting sulfonamide-magnesium species is more soluble and more nucleophilic, often allowing N-alkylation at lower temperatures.

References

-

Mechanism of Grignard Reactions

-

Acidity of Sulfonamides

- Data: Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research.

-

Source:[1]

-

Sulfonamide Synthesis via Grignard (Contextual)

-

Turbo Grignard Reagents

- Methodology: Knochel, P., et al. (2004). "Functionalized Grignard Reagents.

-

Source:[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-butylmethanesulfonamide Synthesis

Welcome to the technical support center for the synthesis of N-butylmethanesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. Our approach is rooted in explaining the causality behind each experimental step, ensuring a robust and reproducible protocol.

I. Reaction Overview: The Chemistry of N-Sulfonylation

The synthesis of N-butylmethanesulfonamide is a classic example of nucleophilic substitution at a sulfonyl sulfur center. The reaction involves the nucleophilic attack of n-butylamine on the electrophilic sulfur atom of methanesulfonyl chloride. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

The overall reaction is as follows:

CH3SO2Cl (Methanesulfonyl Chloride) + CH3(CH2)3NH2 (n-Butylamine) --[Base]--> CH3SO2NH(CH2)3CH3 (N-butylmethanesulfonamide) + Base·HCl

Understanding the role of each component is critical for optimization. The amine's nucleophilicity, the sulfonyl chloride's electrophilicity, and the choice of base and solvent all interplay to determine the reaction's efficiency and yield.

Workflow for N-butylmethanesulfonamide Synthesis

Below is a general workflow diagram illustrating the key stages of the synthesis, from setup to purification.

Caption: General experimental workflow for N-butylmethanesulfonamide synthesis.

II. Frequently Asked Questions (FAQs)

General Questions

Q1: What is the fundamental mechanism of this reaction?

A1: The reaction proceeds via a nucleophilic substitution mechanism, analogous to nucleophilic acyl substitution.[1][2] The lone pair of electrons on the nitrogen atom of n-butylamine attacks the electrophilic sulfur atom of methanesulfonyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. A base, such as pyridine or triethylamine, deprotonates the resulting ammonium species to yield the neutral N-butylmethanesulfonamide product.[2]

Q2: Why is a base necessary for this reaction?

A2: A base is crucial for two reasons. First, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct.[2] If not neutralized, the HCl will protonate the starting n-butylamine, converting it into its non-nucleophilic ammonium salt (CH3(CH2)3NH3+ Cl-), which halts the reaction. Second, by scavenging the acid, the base drives the reaction equilibrium to the right, favoring product formation according to Le Châtelier's principle.

Q3: What are suitable solvents and bases for this reaction?

A3: The choice of solvent and base is critical for success.

| Parameter | Recommended Options | Rationale |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl Ether, Toluene | Must be aprotic and anhydrous to prevent reaction with methanesulfonyl chloride. Should dissolve the starting materials. |

| Base | Pyridine, Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA) | Must be non-nucleophilic enough to not compete with n-butylamine but strong enough to neutralize HCl. Pyridine can also act as a catalyst.[3] |

III. Troubleshooting Guide: Low Reaction Yield

Q4: My reaction yield is consistently low. What are the most likely causes?

A4: Low yield is a common issue that can almost always be traced back to reagent quality, stoichiometry, or reaction conditions.

Cause 1: Hydrolysis of Methanesulfonyl Chloride Methanesulfonyl chloride is highly reactive towards water and will readily hydrolyze to form methanesulfonic acid, which is unreactive towards the amine.[4]

-

Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Ensure the n-butylamine and base are also dry.